molecular formula C11H9BrN2OS B10978953 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B10978953
M. Wt: 297.17 g/mol
InChI Key: QCURBEBYVCLUBX-UHFFFAOYSA-N
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Description

4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 4-position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring. Thiophene derivatives have been widely studied due to their diverse applications in materials science, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps starting from thiophene. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors for lithiation and bromination steps to ensure better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Lithiation: n-Butyllithium (n-BuLi) at -78°C.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Amidation: Pyridin-3-ylmethylamine.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group and the bromine atom at the 4-position allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.

Properties

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H9BrN2OS/c12-9-4-10(16-7-9)11(15)14-6-8-2-1-3-13-5-8/h1-5,7H,6H2,(H,14,15)

InChI Key

QCURBEBYVCLUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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